3-Azepan-1-yl-1-methyl-propylamine

Medicinal Chemistry Structure–Property Relationships Computational Chemistry

3-Azepan-1-yl-1-methyl-propylamine (also designated 4-(azepan-1-yl)butan-2-amine, CAS 876716-37-9) is a C10H22N2 diaminoalkane featuring a saturated seven-membered azepane (hexahydroazepine) heterocycle linked via a propyl chain to a 1-methyl-substituted primary amine terminus. The azepane core imparts conformational flexibility and a distinct ring-puckering profile relative to six-membered piperidine or five-membered pyrrolidine congeners, a structural feature that modulates intermolecular interactions and physicochemical properties such as lipophilicity and amine basicity.

Molecular Formula C10H22N2
Molecular Weight 170.3 g/mol
CAS No. 876716-37-9
Cat. No. B1308984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azepan-1-yl-1-methyl-propylamine
CAS876716-37-9
Molecular FormulaC10H22N2
Molecular Weight170.3 g/mol
Structural Identifiers
SMILESCC(CCN1CCCCCC1)N
InChIInChI=1S/C10H22N2/c1-10(11)6-9-12-7-4-2-3-5-8-12/h10H,2-9,11H2,1H3
InChIKeyYHGWYQDNQLHADE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azepan-1-yl-1-methyl-propylamine (CAS 876716-37-9) – Structural Profile and Supply Landscape for Research Procurement


3-Azepan-1-yl-1-methyl-propylamine (also designated 4-(azepan-1-yl)butan-2-amine, CAS 876716-37-9) is a C10H22N2 diaminoalkane featuring a saturated seven-membered azepane (hexahydroazepine) heterocycle linked via a propyl chain to a 1-methyl-substituted primary amine terminus . The azepane core imparts conformational flexibility and a distinct ring-puckering profile relative to six-membered piperidine or five-membered pyrrolidine congeners, a structural feature that modulates intermolecular interactions and physicochemical properties such as lipophilicity and amine basicity . With a molecular weight of 170.3 g/mol, the compound is supplied at commercial research-grade purities of 95–97% by multiple vendors . The substance is strictly intended for laboratory research and development applications only, not for human or veterinary therapeutic use .

3-Azepan-1-yl-1-methyl-propylamine (876716-37-9) – Why In-Class Azepane Congeners Cannot Be Interchanged Without Experimental Validation


Within the azepane diaminoalkane series, seemingly minor structural variations—including positional isomerism of the methyl group, N-methylation state, or substitution at the propyl chain backbone—can produce substantial differences in physicochemical properties, conformational preferences, and ultimately biological target engagement or reactivity . The azepane scaffold itself has been recognized in medicinal chemistry as a privileged motif for modulating target selectivity, with seven-membered ring derivatives demonstrating distinct pharmacological profiles compared to their piperidine or pyrrolidine analogs . Procurement decisions based solely on in-class similarity without compound-specific validation therefore risk introducing unintended variables into experimental workflows. The following quantitative evidence dimensions clarify precisely where 3-Azepan-1-yl-1-methyl-propylamine (CAS 876716-37-9) exhibits verifiable differentiation from its closest structural comparators.

3-Azepan-1-yl-1-methyl-propylamine (876716-37-9) – Quantified Differential Evidence Versus Closest Structural Analogs


Branching Position Isomerism: Quantitative LogP Difference Versus 3-Azepan-1-yl-2-methyl-propylamine

The target compound bears a 1-methyl substitution on the terminal amine-bearing carbon of the propyl chain, whereas the closest commercially available structural analog, 3-Azepan-1-yl-2-methyl-propylamine (SCBT Cat. sc-312495), places the methyl group at the adjacent 2-position of the propyl backbone . Computational LogP estimation for the target compound yields a calculated value of approximately 1.8, indicating moderate lipophilicity characteristic of a primary amine-terminated azepane scaffold . In contrast, the 2-methyl isomer exhibits a modestly elevated calculated LogP (approximately 2.0–2.1) attributable to increased steric shielding of the polar amine moiety [1]. This difference of 0.2–0.3 LogP units corresponds to a measurable shift in predicted partitioning behavior, which may impact membrane permeability, solubility, and nonspecific binding in biological assays.

Medicinal Chemistry Structure–Property Relationships Computational Chemistry

Amine Substitution Pattern: Primary Amine Target Compound Versus N-Methylated Secondary Amine Analog

The target compound (CAS 876716-37-9) contains a terminal primary amine (-NH₂) on the propyl chain . Its close structural relative, 3-(Azepan-1-yl)-N-methylpropan-1-amine (CAS 938459-01-9), features an N-methylated secondary amine terminus . This single methylation event alters the amine's pKa by approximately 0.3–0.5 units (primary amine pKa ~10.6; secondary N-methyl amine pKa ~10.1–10.3) and reduces hydrogen-bond donor capacity from two to one [1]. In the context of azepane scaffolds investigated for sigma receptor ligand development, subtle modifications to the amine substitution pattern have been shown to affect receptor subtype selectivity and binding kinetics [2]. The primary amine of the target compound preserves a higher degree of nucleophilicity and derivatization versatility, making it the preferred scaffold for downstream conjugation strategies including amide bond formation and reductive amination.

Synthetic Chemistry Chemical Biology Lead Optimization

Ring Size Pharmacophore Differentiation: Azepane (7-Membered) Versus Piperidine (6-Membered) Congeners

The seven-membered azepane ring of the target compound confers a distinct three-dimensional pharmacophore geometry relative to the more common six-membered piperidine and five-membered pyrrolidine scaffolds . Conformational analysis indicates that the azepane ring adopts a chair-like conformation with increased puckering amplitude compared to piperidine, altering the spatial orientation of the appended propylamine chain and the exposed nitrogen lone pair [1]. In sigma receptor ligand development programs, the azepane scaffold has been explicitly claimed as a pharmacophoric element capable of modulating receptor subtype selectivity in ways that smaller or larger N-containing heterocycles cannot replicate [2]. The target compound thus occupies a conformational space that is underpopulated in standard screening libraries yet validated in patent literature as a privileged motif for achieving differential target engagement.

Medicinal Chemistry Receptor Pharmacology Scaffold Hopping

Commercial Availability and Price Equivalence: Identical Procurement Metrics to Closest Isomer

From a procurement standpoint, the target compound (CAS 876716-37-9) and its closest positional isomer, 3-Azepan-1-yl-2-methyl-propylamine, are offered by at least one major research chemical supplier at identical catalog pricing: $285.00 per 500 mg for both items . Both compounds are also available from alternative vendors at comparable research-grade purities (95–97%) . This pricing parity eliminates cost-driven substitution bias and permits experimental selection to be guided exclusively by structural and functional differentiation criteria—namely the 1-methyl versus 2-methyl branching position, which affects LogP as quantified in Evidence Item 1. There is no procurement penalty associated with selecting the 1-methyl isomer over its 2-methyl counterpart.

Procurement Research Supply Chemical Sourcing

3-Azepan-1-yl-1-methyl-propylamine (876716-37-9) – Evidence-Aligned Research Application Scenarios


Scaffold-Hopping and Conformational SAR Exploration in Central Nervous System (CNS) Receptor Programs

Researchers pursuing sigma receptor ligands or other CNS-targeted chemotypes can employ the target compound as a seven-membered azepane building block to probe the pharmacological consequences of ring-size expansion relative to piperidine (6-membered) or pyrrolidine (5-membered) controls [1]. The azepane scaffold is explicitly claimed in patent literature as a pharmacophoric element for achieving sigma receptor subtype selectivity [1]. The target compound's primary amine terminus additionally provides a reactive handle for further derivatization to generate focused compound libraries. Selection of this compound over a 6-membered congener enables systematic interrogation of conformational space and nitrogen-vector geometry in receptor binding assays.

Physicochemical Property Tuning via Methyl Branching Position for Membrane Permeability Optimization

Investigators seeking to fine-tune lipophilicity in a diaminoalkane scaffold can directly compare the target 1-methyl isomer (cLogP ≈ 1.8) against the 2-methyl isomer (cLogP ≈ 2.0–2.1) in parallel assays . This 0.2–0.3 LogP unit difference provides a controlled variable for assessing the impact of modest lipophilicity shifts on membrane partitioning, cellular uptake, or nonspecific protein binding without altering molecular weight, atom count, or the azepane ring itself. The target compound represents the slightly less lipophilic option, which may offer advantages in solubility-limited assay formats.

Synthetic Intermediate for Primary Amine-Directed Derivatization and Bioconjugation

The primary amine terminus of the target compound (pKa ~10.6, two H-bond donors) distinguishes it from the N-methylated secondary amine analog CAS 938459-01-9 [2]. This structural feature makes the target compound the preferred starting material for applications requiring amine nucleophilicity, including amide bond formation with activated carboxylic acids, reductive amination with aldehydes, or urea/thiourea synthesis. The higher nucleophilicity and dual hydrogen-bond donor capacity are essential for generating covalent conjugates or for introducing the azepane scaffold into more complex molecular architectures via standard amine-coupling protocols.

Cost-Neutral Procurement for Isomer Comparison Studies in Medicinal Chemistry

When designing comparative SAR experiments between 1-methyl and 2-methyl azepane-propylamine isomers, researchers can acquire both compounds at identical catalog pricing ($285.00 per 500 mg from Santa Cruz Biotechnology) and comparable research-grade purities (95–97%) . This procurement parity removes budgetary constraints that might otherwise compel selection of one isomer over the other, enabling head-to-head experimental evaluation of branching-position effects on biological activity, physicochemical properties, or synthetic utility without financial bias.

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